HDAC6 PROTAC Degradation Activity of tert-Butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate-Derived Conjugates
PROTAC constructs incorporating the tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate scaffold demonstrate potent HDAC6 degradation activity with an EC50 of 6.5 nM in human MM1.S multiple myeloma cells [1]. This activity reflects the compound's utility as a linker or warhead precursor in heterobifunctional degraders, where the chloroacetyl group facilitates covalent or non-covalent target engagement [2]. The Boc-protected pyrrolidine core provides the requisite conformational rigidity and exit vector geometry for ternary complex formation.
| Evidence Dimension | PROTAC-mediated HDAC6 protein degradation potency |
|---|---|
| Target Compound Data | EC50 = 6.5 nM |
| Comparator Or Baseline | No direct comparator available; baseline established as HDAC6 degradation in cellular context |
| Quantified Difference | Sub-10 nM degradation activity validated by immunoblotting |
| Conditions | Human MM1.S multiple myeloma cells, 24-hour incubation, HDAC6 protein degradation assessed by immunoblotting analysis |
Why This Matters
Procurement of this specific scaffold enables access to a validated PROTAC building block with demonstrated sub-10 nM cellular degradation activity, directly supporting targeted protein degradation campaigns where linker chemistry influences ternary complex formation efficiency.
- [1] BindingDB Entry BDBM50602361 (CHEMBL5206304). Affinity Data: EC50 = 6.5 nM for PROTAC activity at HDAC6 in human MM1.S cells. View Source
- [2] Calpac Lab. 1-Boc-2-(2'-chloroacetyl)-pyrrolidine Product Page: Classification as Protein Degrader Building Block, CAS 848819-60-3. View Source
